2-Hexanone

Descripción

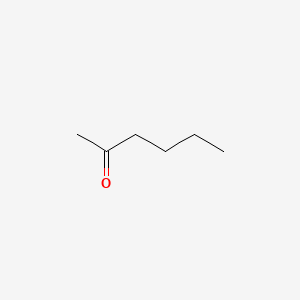

Structure

3D Structure

Propiedades

IUPAC Name |

hexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-4-5-6(2)7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZOPKMRPOGIEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O, Array | |

| Record name | METHYL BUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HEXANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0489 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022068 | |

| Record name | 2-Hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl butyl ketone appears as a clear colorless liquid. Flash point 95 °F. Less dense than water. Vapors heavier than air., Colorless liquid with an acetone-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an acetone-like odor. | |

| Record name | METHYL BUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/145 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Oxohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-HEXANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0489 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-HEXANONE (METHYL N-BUTYL KETONE; METHYL BUTYL KETONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/427 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Hexanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0325.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

261 °F at 760 mmHg (NTP, 1992), 127.2 °C, 127.60 °C. @ 760.00 mm Hg, 126-128 °C, 262 °F | |

| Record name | METHYL BUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Oxohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-HEXANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0489 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-HEXANONE (METHYL N-BUTYL KETONE; METHYL BUTYL KETONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/427 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Hexanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0325.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

73 °F (NTP, 1992), 75 ° F, 25 °C (closed cup), 95 °F (open cup), 77 °F (25 °C) (Closed cup), 23 °C c.c., 73 °F, 77 °F | |

| Record name | METHYL BUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/145 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HEXANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0489 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-HEXANONE (METHYL N-BUTYL KETONE; METHYL BUTYL KETONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/427 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Hexanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0325.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

10 to 50 mg/mL at 72 °F (NTP, 1992), 1.4 wt% in water at 20 °C, Sol in acetone; miscible in ethanol and ether, In water, 1.72X10+4 mg/L at 20 °C, 17.5 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 1.4, 2% | |

| Record name | METHYL BUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Oxohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-HEXANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0489 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Hexanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0325.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.812 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.830 at 20 °C/20 °C, Relative density (water = 1): 0.8, 0.812, 0.81 | |

| Record name | METHYL BUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HEXANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0489 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-HEXANONE (METHYL N-BUTYL KETONE; METHYL BUTYL KETONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/427 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Hexanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0325.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.5 (Air = 1), Relative vapor density (air = 1): 3.5, 3.45 | |

| Record name | METHYL BUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HEXANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0489 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-HEXANONE (METHYL N-BUTYL KETONE; METHYL BUTYL KETONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/427 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

2 mmHg at 68 °F ; 3.8 mmHg at 77 °F (NTP, 1992), 11.6 [mmHg], 11.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.36, 11 mmHg | |

| Record name | METHYL BUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/145 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HEXANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0489 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-HEXANONE (METHYL N-BUTYL KETONE; METHYL BUTYL KETONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/427 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Hexanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0325.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

591-78-6 | |

| Record name | METHYL BUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL-N-BUTYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QDY60NH6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-HEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Oxohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-HEXANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0489 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-HEXANONE (METHYL N-BUTYL KETONE; METHYL BUTYL KETONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/427 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Hexanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/MP155CC0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-71 °F (NTP, 1992), -55.5 °C, -57 °C, -71 °F | |

| Record name | METHYL BUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Oxohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-HEXANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0489 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-HEXANONE (METHYL N-BUTYL KETONE; METHYL BUTYL KETONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/427 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Hexanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0325.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hexanone via Oxidation of 2-Hexanol

Abstract: This guide provides a comprehensive technical overview for the synthesis of 2-hexanone, a valuable solvent and chemical intermediate[1][2], through the oxidation of 2-hexanol. It is designed for researchers, chemists, and drug development professionals, offering a deep dive into the mechanistic principles, procedural details, and comparative analysis of two prominent oxidation methodologies: a classic stoichiometric approach using Pyridinium Chlorochromate (PCC) and a modern, greener catalytic method employing TEMPO with sodium hypochlorite. The document emphasizes scientific integrity, causality behind experimental choices, and robust, self-validating protocols, complete with detailed safety information and characterization techniques.

Introduction to Alcohol Oxidation

The conversion of alcohols to carbonyl compounds is a cornerstone transformation in organic synthesis. The oxidation of a secondary alcohol, such as 2-hexanol, yields a ketone, in this case, this compound.[3][4] The choice of oxidizing agent and reaction conditions is paramount, as it dictates selectivity, yield, and the overall efficiency and sustainability of the process. An ideal oxidation protocol maximizes product conversion while minimizing side reactions, cost, and environmental impact. This guide will explore two distinct and widely applied methods that represent different eras of synthetic chemistry.

Mechanistic Principles of Secondary Alcohol Oxidation

The oxidation of a secondary alcohol to a ketone involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the alpha-carbon (the carbon atom bonded to the hydroxyl group).[3] This process requires an oxidizing agent to accept the two electrons from the alcohol. While numerous reagents can accomplish this, their mechanisms vary significantly, influencing their selectivity and compatibility with other functional groups.

Chromium (VI)-Based Oxidation

Reagents like Pyridinium Chlorochromate (PCC) involve a Cr(VI) species. The general mechanism begins with the alcohol's oxygen atom attacking the chromium center, leading to the formation of a chromate ester intermediate.[5][6] A base then abstracts the proton from the alpha-carbon, initiating an elimination reaction that forms the carbon-oxygen double bond of the ketone and reduces Cr(VI) to Cr(IV).[5][7] PCC is considered a mild oxidizing agent because it is typically used in anhydrous organic solvents like dichloromethane (DCM), preventing over-oxidation.[5][7][8]

Catalytic Nitroxyl Radical Oxidation

A greener alternative involves the use of a stable nitroxyl radical, most commonly 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), as a catalyst. The actual oxidant is the N-oxoammonium ion, which is generated in situ from TEMPO by a stoichiometric co-oxidant, such as sodium hypochlorite (NaOCl, or bleach).[9][10] The N-oxoammonium ion is the active species that oxidizes the alcohol to the ketone, regenerating the hydroxylamine form of TEMPO. The hydroxylamine is then re-oxidized by the stoichiometric co-oxidant back to the N-oxoammonium ion, completing the catalytic cycle.[9]

Methodologies for the Oxidation of 2-Hexanol

This section provides detailed protocols for the synthesis of this compound from 2-hexanol using both PCC and a TEMPO-catalyzed system.

Method A: Stoichiometric Oxidation with Pyridinium Chlorochromate (PCC)

PCC is a reliable and effective reagent for oxidizing secondary alcohols to ketones with high yields.[3][6] Its use in an anhydrous organic solvent prevents further oxidation.[7] However, its stoichiometric nature and the toxicity of chromium-containing waste products are significant drawbacks.[8][11]

Principle and Rationale

The reaction relies on the Cr(VI) center of PCC as the electron acceptor. 2-Hexanol is converted to a chromate ester, which then undergoes an E2-like elimination to yield this compound.[5][6] Dichloromethane (CH₂Cl₂) is the solvent of choice due to its ability to dissolve PCC and its inert nature.[12] The addition of an inert solid like Celite or silica gel is a field-proven technique to simplify the workup; it adsorbs the tarry chromium byproducts, allowing for easy removal by filtration.[11][12]

Experimental Protocol: PCC Oxidation

Materials:

-

2-Hexanol (1.0 eq)

-

Pyridinium Chlorochromate (PCC) (1.5 eq)

-

Celite® or Silica Gel (equal weight to PCC)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add PCC (1.5 eq) and an equal weight of Celite®. Suspend this mixture in anhydrous CH₂Cl₂ (approx. 5-10 mL per gram of alcohol).

-

Addition of Alcohol: Dissolve 2-hexanol (1.0 eq) in a small amount of anhydrous CH₂Cl₂ and add it to the stirred PCC suspension in one portion at room temperature.

-

Reaction Monitoring: The reaction is exothermic. The mixture will turn into a dark brown, tarry slurry. Stir vigorously at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[11]

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether (3-5 volumes of the CH₂Cl₂ used).

-

Filtration: Pass the entire mixture through a short plug of silica gel or Florisil® in a sintered glass funnel, washing thoroughly with additional diethyl ether to ensure all product is collected. The filtrate should be a clear, colorless to pale yellow solution. The solid residue in the funnel will retain the dark chromium byproducts.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified further by short-path distillation to yield a clear, colorless liquid.

Workflow Diagram: PCC Oxidation

Caption: Workflow for this compound Synthesis via PCC Oxidation.

Method B: Catalytic Oxidation with TEMPO/Sodium Hypochlorite

This method, often referred to as the Anelli-Montanari oxidation, is a greener and more cost-effective alternative to chromium-based reagents.[13][14][15] It uses catalytic amounts of TEMPO and inexpensive household bleach as the terminal oxidant.[9][13]

Principle and Rationale

The reaction operates via a catalytic cycle where TEMPO is oxidized to the active N-oxoammonium salt by NaOCl. This salt then oxidizes 2-hexanol to this compound. A biphasic system (e.g., CH₂Cl₂/water) is typically used.[13] The reaction is run under slightly basic conditions (pH ~9), often buffered with sodium bicarbonate, to ensure stability of the hypochlorite and optimal reaction rate.[9][10] A catalytic amount of sodium bromide (NaBr) is often added to accelerate the regeneration of the active oxidant in the aqueous phase.[9][16]

Experimental Protocol: TEMPO/NaOCl Oxidation

Materials:

-

2-Hexanol (1.0 eq)

-

TEMPO (0.01 eq, 1 mol%)

-

Sodium Bromide (NaBr) (0.1 eq)

-

Dichloromethane (CH₂Cl₂)

-

Aqueous solution of Sodium Hypochlorite (NaOCl, household bleach, ~8.25%, 1.2 eq)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aq. NaCl)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and cooled to 0 °C in an ice bath, combine 2-hexanol (1.0 eq), TEMPO (0.01 eq), NaBr (0.1 eq), and CH₂Cl₂.

-

Buffering: Add saturated NaHCO₃ solution to the mixture.

-

Addition of Oxidant: While stirring vigorously, add the aqueous NaOCl solution dropwise, ensuring the internal temperature remains below 5 °C. The vigorous stirring is critical to ensure efficient mixing between the organic and aqueous phases.

-

Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy any excess hypochlorite. Stir for 10 minutes.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by distillation if necessary.

Diagram: TEMPO Catalytic Cycle

Caption: The catalytic cycle for the TEMPO-mediated oxidation of alcohols.

Comparative Analysis of Oxidation Methods

The choice between these methods depends on the specific requirements of the synthesis, such as scale, cost, environmental considerations, and the presence of other sensitive functional groups.

| Feature | PCC Oxidation | TEMPO/NaOCl Oxidation |

| Reagent Stoichiometry | Stoichiometric (1.5 eq) | Catalytic (1 mol% TEMPO) |

| Co-oxidant/Byproduct | None / Cr(IV) tars | NaOCl / NaCl (salt) |

| Toxicity & Environment | High (Cr is a toxic heavy metal)[8] | Low (benign byproducts)[10][17] |

| Reaction Conditions | Anhydrous CH₂Cl₂, Room Temp | Biphasic (CH₂Cl₂/H₂O), 0 °C |

| Cost | Higher reagent cost | Lower reagent cost (bleach is cheap)[13] |

| Work-up | Filtration of solid byproducts | Aqueous work-up, extraction |

| Scalability | Poor due to waste and cost[11] | Excellent, suitable for industry[10] |

Product Purification and Characterization

Independent of the synthetic method, the resulting this compound must be purified and its identity confirmed.

Purification

Distillation: The primary method for purifying the crude product is distillation. This compound has a boiling point of approximately 127 °C.[18] A simple or fractional distillation, depending on the purity of the crude oil, is effective.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The most prominent feature will be a strong, sharp absorption band in the region of 1715-1720 cm⁻¹, characteristic of a simple aliphatic ketone C=O stretch. The disappearance of the broad O-H stretch from the starting 2-hexanol (around 3300 cm⁻¹) is also a key indicator of reaction completion.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals corresponding to the different protons in the this compound molecule. Key signals include a singlet for the methyl group adjacent to the carbonyl (CH₃-C=O) at ~2.1 ppm and a triplet for the other terminal methyl group (CH₃-CH₂-) at ~0.9 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the carbonyl carbon at ~209 ppm, which is highly deshielded.

-

Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 100, corresponding to the molecular weight of this compound.[19]

Safety and Hazard Management

6.1 Pyridinium Chlorochromate (PCC):

-

Hazards: PCC is a strong oxidizer, toxic, a suspected carcinogen, and may cause an allergic skin reaction.[20][21][22] It may intensify fire.[21][23]

-

Handling: Always handle PCC in a chemical fume hood.[24] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[21][23] Avoid inhalation of the dust and contact with skin and eyes.[23][24] Keep away from combustible materials.[20][24]

-

Disposal: Chromium waste is hazardous and must be disposed of according to institutional and governmental regulations.

6.2 TEMPO/Sodium Hypochlorite:

-

Hazards: Sodium hypochlorite (bleach) is corrosive and can release toxic chlorine gas if mixed with acid. Dichloromethane is a suspected carcinogen. TEMPO itself can be an irritant.

-

Handling: The reaction should be performed in a well-ventilated fume hood. Wear appropriate PPE. The addition of bleach should be controlled to manage the exothermic reaction.

-

Disposal: The aqueous waste can typically be neutralized and disposed of down the drain, depending on local regulations, after quenching any residual oxidant. Organic waste containing CH₂Cl₂ must be collected and disposed of as halogenated waste.

Conclusion

The synthesis of this compound from 2-hexanol can be successfully achieved through various oxidative methods. The choice between a classic stoichiometric reagent like PCC and a modern catalytic system like TEMPO/NaOCl is a critical decision for the practicing scientist. While PCC offers a reliable, high-yielding laboratory-scale synthesis, its toxicity, cost, and hazardous waste profile make it unsuitable for large-scale or green chemistry applications.[11] In contrast, the TEMPO-catalyzed oxidation represents a more sustainable, cost-effective, and scalable approach, aligning with the principles of modern industrial chemistry.[10][15] Proper characterization and adherence to strict safety protocols are essential for the successful and safe execution of either synthesis.

References

- 1. Synthesis [smakbo.github.io]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chadsprep.com [chadsprep.com]

- 4. quora.com [quora.com]

- 5. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. youtube.com [youtube.com]

- 9. atlanchimpharma.com [atlanchimpharma.com]

- 10. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 13. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 14. BJOC - Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations [beilstein-journals.org]

- 15. qualitas1998.net [qualitas1998.net]

- 16. TEMPO-Bleach Oxidation - Wordpress [reagents.acsgcipr.org]

- 17. m.youtube.com [m.youtube.com]

- 18. This compound | 591-78-6 | FH139049 | Biosynth [biosynth.com]

- 19. This compound [webbook.nist.gov]

- 20. lobachemie.com [lobachemie.com]

- 21. cdhfinechemical.com [cdhfinechemical.com]

- 22. echemi.com [echemi.com]

- 23. chemicalbook.com [chemicalbook.com]

- 24. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 2-Hexanone: Physicochemical Properties for Advanced Solvent Selection

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hexanone, also known as methyl n-butyl ketone (MBK), is a versatile organic solvent with a history of application across various industries, from coatings to chemical synthesis.[1][2][3][4] This guide offers a detailed examination of its physical and chemical properties, providing the technical insights necessary for informed solvent selection in research and development. While its efficacy as a solvent for nitrocellulose, resins, and polymers is well-documented, its significant neurotoxic profile necessitates a thorough understanding of its safety and handling requirements.[2][5] This document synthesizes critical data on its physicochemical characteristics, solubility parameters, reactivity, and safety protocols to empower scientists in making strategic decisions that balance performance with operational safety.

Introduction to this compound: A Profile

This compound (CAS No. 591-78-6) is an aliphatic ketone with the chemical formula C₆H₁₂O.[1] It is a clear, colorless to pale yellow liquid characterized by a sharp, acetone-like odor.[1][6][7] Historically, it was widely used as a solvent in paints, thinners, lacquers, and for dissolving oils, waxes, and various resins due to its favorable evaporation rate and solvency.[1][8][9] However, its use in the United States has been largely discontinued due to its proven health hazards, specifically neurotoxicity.[1][2][5][7] Despite this, it continues to be used internationally and serves as a crucial intermediate in organic synthesis.[1][3][8]

Core Physicochemical Properties

The utility of any solvent is fundamentally dictated by its physical and chemical properties. These parameters influence everything from dissolution power and evaporation rate to safety and storage. The key properties of this compound are summarized below.

Table 1: Comprehensive Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 100.16 g/mol | [1][10] |

| Appearance | Clear, colorless to light yellow liquid | |

| Odor | Sharp, resembling acetone | [1] |

| Boiling Point | 127.2 - 127.6 °C | [1][2][10] |

| Melting Point | -55.5 to -57 °C | [1][10] |

| Density | 0.811 - 0.812 g/mL at 20-25 °C | [1] |

| Vapor Pressure | 10 - 11.6 mm Hg at 25-39 °C | [6][10] |

| Flash Point | 23 - 25 °C (73.4 - 77 °F) (Closed Cup) | [10][11] |

| Autoignition Temperature | 423 - 533 °C (795 - 991.4 °F) | [10][11][12] |

| Explosive Limits in Air | 1.2% - 8.0% | [6][10][11] |

| Water Solubility | 17,200 - 20,000 mg/L (1.7-2.0 g/100 mL) at 20 °C | [1][6][10] |

| log Kow (Octanol-Water Partition Coefficient) | 1.38 | [6][7][10] |

| Refractive Index (n20/D) | 1.401 - 1.403 |

| Viscosity | 0.62 - 0.63 mPa·s at 20 °C |[2][7] |

Causality and Implications for Solvent Selection:

-

Boiling Point & Vapor Pressure: The relatively high boiling point and moderate vapor pressure classify this compound as a medium-evaporating solvent.[3][4] This is advantageous in coating applications where a controlled drying time is necessary to ensure a smooth, uniform finish.[4][8]

-

Flash Point & Flammability: With a flash point around 23°C, this compound is a flammable liquid.[6][11][12] This necessitates storage in well-ventilated, cool areas away from ignition sources and the use of explosion-proof equipment.[13][14]

-

Density: Being less dense than water, it will form a layer on top of water, which is a key consideration for spill containment and cleanup procedures.[6][7]

-

Water Solubility & log Kow: Its slight solubility in water and a log Kow of 1.38 indicate moderate polarity and some lipophilicity.[6][7][10] This dual character allows it to dissolve a range of substances, from polar resins to less polar oils and waxes.[1][2]

Solubility and Solvent Power

This compound is miscible with many common organic solvents like ethanol, ether, and acetone.[6][8][10] Its primary utility stems from its ability to dissolve a wide array of synthetic and natural materials.

-

Polymer and Resin Solvency: It is an effective solvent for cellulose nitrate, vinyl polymers and copolymers, and various synthetic resins.[2][5] This makes it valuable in the formulation of lacquers, adhesives, and inks.[3][4][8]

-

Hildebrand Solubility Parameter: The Hildebrand solubility parameter (δ) is a useful measure for predicting solvent-solute interactions. A solvent is most likely to dissolve a solute with a similar δ value.

| Solubility Parameter | Value |

| Hildebrand (δ) | 8.8 (cal/cm³)^½ |

This value places this compound in the category of moderately polar solvents, capable of dissolving materials that are not readily soluble in highly polar solvents like water or non-polar solvents like hexane.

Reactivity and Chemical Stability

Under normal storage conditions, this compound is stable.[6] However, its reactivity profile dictates its compatibility with other reagents and materials, which is a critical consideration in drug development and chemical synthesis.

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, and reducing agents.[6][8] Contact with these substances can lead to vigorous and potentially hazardous reactions.

-

Hazardous Decomposition: Thermal decomposition can lead to the release of irritating gases and carbon oxides (CO, CO₂).[11][13]

The workflow for assessing solvent compatibility is crucial for experimental safety and success.

Caption: Workflow for verifying this compound compatibility.

Health, Safety, and Environmental Considerations

The most significant limiting factor for the use of this compound is its toxicity. A comprehensive understanding of its hazards is non-negotiable for any researcher or institution considering its use.

-

Neurotoxicity: The primary health hazard is neurotoxicity. Chronic exposure can cause peripheral neuropathy (damage to nerves in the extremities) and testicular damage.[15] The toxic effect is mediated by its metabolite, 2,5-hexanedione.[2][5]

-

Other Health Effects: Inhalation of high concentrations can cause drowsiness, dizziness, and irritation to the eyes and mucous membranes.[5][6][12] It is also suspected of damaging fertility or the unborn child.[12][13]

-

Exposure Limits: Various regulatory bodies have established strict exposure limits to mitigate these risks.

Table 2: Occupational Exposure Limits for this compound

| Agency | Limit Type | Value | Source(s) |

|---|---|---|---|

| OSHA | PEL (8-hr TWA) | 100 ppm (410 mg/m³) | [1][6] |

| NIOSH | REL (10-hr TWA) | 1 ppm (4 mg/m³) | [1][6] |

| ACGIH | TLV (8-hr TWA) | 5 ppm | [6] |

| ACGIH | STEL (15-min) | 10 ppm |[6] |

-

Environmental Fate: this compound is volatile and can evaporate into the atmosphere, where it is degraded by photooxidation with an estimated half-life of about 2.4 days.[15][16] It is soluble in water and is expected to have high mobility in soil, meaning it can potentially leach into groundwater.[15][16] However, it is also susceptible to biodegradation in water and soil.[15]

Experimental Protocol: Purity Assessment by Gas Chromatography (GC)

Ensuring solvent purity is paramount in research and drug development, as impurities can interfere with reactions or introduce contaminants. Gas chromatography is the standard method for assessing the purity of volatile solvents like this compound.

Objective: To determine the purity of a this compound sample and identify any potential contaminants.

Methodology:

-

Sample Preparation:

-

Prepare a 1% (v/v) solution of the this compound sample in a high-purity solvent with a different retention time, such as dichloromethane or ethyl acetate.

-

Prepare a series of calibration standards of a certified this compound reference material if quantitative analysis is required.

-

-

Instrumentation (Typical Conditions):

-

Gas Chromatograph: Agilent GC or equivalent with a Flame Ionization Detector (FID).

-

Column: A non-polar or medium-polarity column, such as a DB-5 or HP-5 (30m x 0.25mm ID, 0.25µm film thickness).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Oven Program:

-

Initial Temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 150°C at a rate of 10°C/min.

-

Hold: Hold at 150°C for 2 minutes.

-

-

Detector: FID at 280°C.

-

-

Analysis:

-

Inject 1 µL of the prepared sample into the GC.

-

Record the chromatogram.

-

Identify the main peak corresponding to this compound based on its retention time (verified with a reference standard).

-

-

Data Interpretation:

-

Calculate the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.

-

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100.

-

Identify impurity peaks by comparing their retention times to known potential contaminants (e.g., other ketones, residual starting materials).

-

This protocol provides a self-validating system for solvent quality control before its use in sensitive applications.

Caption: Workflow for GC Purity Analysis of this compound.

Conclusion

This compound is a potent solvent with a valuable set of physicochemical properties for specific applications, particularly in coatings and synthesis. Its medium evaporation rate and broad solvency make it an effective choice for dissolving various polymers and resins. However, its significant flammability and, most critically, its severe neurotoxicity, demand rigorous safety protocols, stringent adherence to occupational exposure limits, and careful consideration of less hazardous alternatives. For the research and drug development professional, this compound should be selected only when its unique solvent properties are essential and when engineering controls and personal protective equipment can ensure exposure is maintained well below established safety limits.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nmppdb.com.ng [nmppdb.com.ng]

- 6. This compound CAS#: 591-78-6 [m.chemicalbook.com]

- 7. This compound | C4H9COCH3 | CID 11583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Table 4-2, Physical and Chemical Properties of this compound - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. southwest.tn.edu [southwest.tn.edu]

- 12. agilent.com [agilent.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. cpachem.com [cpachem.com]

- 15. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

The Solubility of 2-Hexanone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the solubility characteristics of 2-hexanone in a variety of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple miscibility data to offer a deeper understanding of the physicochemical principles governing the solubility of this versatile ketone. By integrating theoretical frameworks with practical experimental guidance, this guide serves as an essential resource for optimizing solvent selection, improving reaction conditions, and enhancing purification processes involving this compound.

Understanding the Molecular Basis of this compound's Solubility

This compound, also known as methyl butyl ketone, is a six-carbon ketone with the carbonyl group located at the second position. Its solubility behavior is dictated by its molecular structure, which features both a polar carbonyl group (C=O) and a nonpolar four-carbon alkyl chain. This amphiphilic nature allows it to interact with a range of solvents through various intermolecular forces.

The primary forces governing the solubility of this compound are:

-

Dipole-Dipole Interactions: The polar carbonyl group creates a permanent dipole moment in the molecule, allowing for electrostatic attractions with other polar solvent molecules.[1][2]

-

London Dispersion Forces: The nonpolar alkyl chain contributes to van der Waals forces, which are crucial for its solubility in nonpolar solvents.[2]

-

Hydrogen Bonding: While this compound cannot self-associate through hydrogen bonding as it lacks a hydrogen atom bonded to an electronegative atom, the oxygen of its carbonyl group can act as a hydrogen bond acceptor. This allows it to form hydrogen bonds with protic solvents like alcohols.[3][4][5]

The balance of these intermolecular forces determines the extent to which this compound is soluble in a given organic solvent. The principle of "like dissolves like" is a useful starting point; solvents with similar polarity and intermolecular force capabilities to this compound are generally good candidates for achieving high solubility.[3][4][6][7]

Qualitative and Quantitative Solubility of this compound

General observations indicate that this compound exhibits good solubility in a wide array of common organic solvents. It is reported to be miscible with several polar and nonpolar solvents, indicating that it can form a homogeneous solution in all proportions.

| Solvent Class | Solvent | Qualitative Solubility |

| Alcohols | Methanol | Miscible[8][9][10] |

| Ethanol | Miscible[8][9][10][11] | |

| Ketones | Acetone | Soluble[9][11] |

| Ethers | Diethyl Ether | Miscible[9][11] |

| Aromatic Hydrocarbons | Benzene | Miscible[8][9][10] |

| Toluene | Information not available | |

| Halogenated Solvents | Chloroform | Information not available |

| Dichloromethane | Information not available | |

| Esters | Ethyl Acetate | Information not available |

| Alkanes | Hexane | Information not available |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | Information not available |

| N,N-Dimethylformamide (DMF) | Information not available |

Predictive Solubility Modeling with Hansen Solubility Parameters (HSP)

For a more nuanced and predictive understanding of this compound's solubility, we can employ Hansen Solubility Parameters (HSP). This powerful model quantifies the "like dissolves like" principle by assigning three parameters to both the solute (this compound) and the solvent:

-

δD (Dispersion): Represents the energy from van der Waals forces.[12][13]

-

δP (Polar): Represents the energy from dipole-dipole interactions.[12][13]

-

δH (Hydrogen Bonding): Represents the energy from hydrogen bonding.[12][13]

The similarity between the HSP of a solute and a solvent can be calculated as a "distance" (Ra) in the three-dimensional Hansen space. A smaller Ra value indicates a higher likelihood of solubility.

To illustrate the utility of this approach, the table below provides the Hansen Solubility Parameters for a selection of common organic solvents. By comparing these values to the (to be determined) HSP of this compound, a researcher can make informed predictions about its solubility.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Dimethyl Sulfoxide | 18.4 | 16.4 | 10.2 |

| N,N-Dimethylformamide | 17.4 | 13.7 | 11.3 |

Data sourced from various Hansen Solubility Parameter databases.[15][16][17]

The relationship between solubility and HSP can be visualized using a solubility sphere in the 3D Hansen space.

Figure 1: A 3D representation of the Hansen Solubility Space, showing the hypothetical position of this compound and its distance to various solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

For precise quantitative data, experimental determination of solubility is essential. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE)

-

Volumetric flasks

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

Experimental Workflow

Figure 2: A generalized workflow for the experimental determination of solubility.

Detailed Procedure

-

Preparation of a Saturated Solution:

-